Azotomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azotomycin is an antibiotic produced by Streptomyces ambofaciens. It is an antagonist of L-glutamine and may be used as an immunosuppressant.

Aplicaciones Científicas De Investigación

Antiviral Activity and Use in COVID-19

Azithromycin (AZ) has been considered for its potential antiviral properties, particularly in the context of COVID-19. Despite its primary use as an antibiotic for bacterial infections, anecdotal reports suggest its use in combination with hydroxychloroquine or chloroquine for treating COVID-19. However, its effectiveness in this regard lacks robust, controlled clinical evidence (Damle et al., 2020).

Resistance Development in Chlamydial Infections

Azithromycin resistance has been studied in Chlamydia psittaci and Chlamydia trachomatis. Research indicates that high-level macrolide resistance in these pathogens carries significant physiological costs, potentially limiting the emergence of highly resistant strains (Binet & Maurelli, 2007).

Predicted Activity of Nitroimidazole Derivatives

The discovery of azomycin, a nitroimidazole, has led to research into its derivatives for treating anaerobic bacteria and protozoa. The therapeutic activities of these derivatives have been analyzed and confirmed using predictive methods (Żwawiak & Zaprutko, 2023).

Anti-viral and Anti-inflammatory Properties

Azithromycin has shown potential in reducing in vitro replication of various viruses, including coronaviruses. Its anti-inflammatory properties are notable, especially for conditions characterized by an over-exuberant inflammatory response, such as severe COVID-19 (Oliver & Hinks, 2020).

Construction of the Azabicycle Moiety of the Azinomycins

Research into the biosynthesis of azinomycin, an antitumor agent, revealed the role of N-acetyl-glutamyl 5-phosphate in constructing its unique aziridino[1,2-a]pyrrolidine core (Nepal et al., 2015).

Macrolide Resistance in Cystic Fibrosis

Long-term use of azithromycin in cystic fibrosis patients has been associated with increased macrolide resistance in Staphylococcus aureus and Haemophilus spp., highlighting concerns about antimicrobial resistance with chronic azithromycin therapy (Phaff et al., 2006).

Mode of Action Against Clostridium difficile

Surotomycin, a cyclic lipopeptide in clinical development, has shown bactericidal activities against Clostridium difficile, acting as a membrane-active antibiotic (Alam et al., 2015).

Azithromycin in Zika Virus Infection

Azithromycin was found to suppress Zika virus (ZIKV) infection in vitro by targeting a late stage in the viral life cycle. It also upregulates host type I and III interferons in response to ZIKV infection, suggesting its potential as a broad antiviral agent (Li et al., 2019).

Streptozotocin-Induced Diabetes as a Model for Drug Screening

Streptozotocin (STZ) has been used to induce diabetes in animals for screening hypoglycemic drugs. It mimics clinical features of human diabetes, aiding in studying diabetogenic mechanisms and evaluating antidiabetic therapies (Goyal et al., 2016).

Azithromycin in Cystic Fibrosis Treatment

Azithromycin has been studied for its anti-inflammatory properties in cystic fibrosis (CF) patients, showing improvement in lung function and reduction in infective exacerbations. However, gastrointestinal side effects like nausea and diarrhea were more frequent with its use (Florescu et al., 2008).

Propiedades

Número CAS |

7644-67-9 |

|---|---|

Nombre del producto |

Azotomycin |

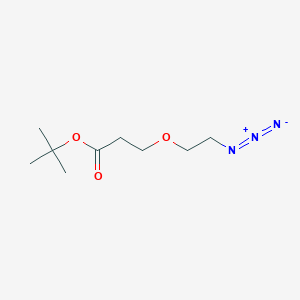

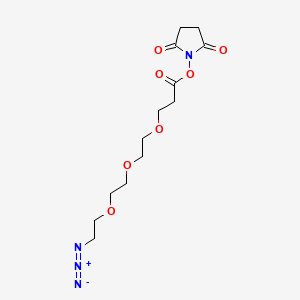

Fórmula molecular |

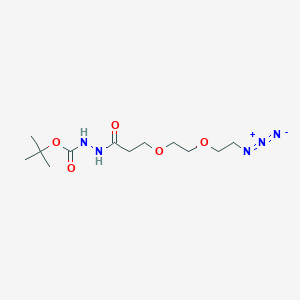

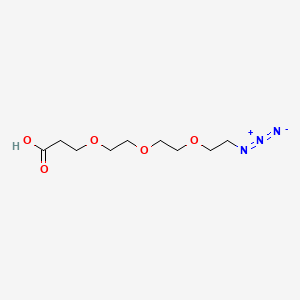

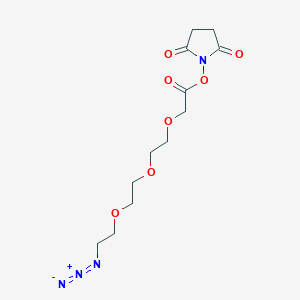

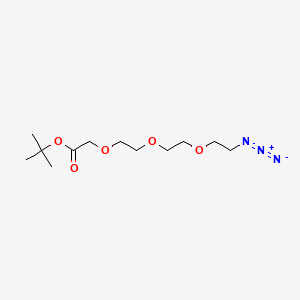

C17H23N7O8 |

Peso molecular |

453.41 |

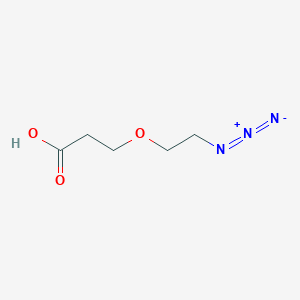

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid |

InChI |

InChI=1S/C17H23N7O8/c18-11(16(29)30)3-6-14(27)23-12(4-1-9(25)7-21-19)15(28)24-13(17(31)32)5-2-10(26)8-22-20/h7-8,11-13H,1-6,18H2,(H,23,27)(H,24,28)(H,29,30)(H,31,32)/t11-,12-,13-/m0/s1 |

Clave InChI |

MNHVIVWFCMBFCV-AVGNSLFASA-N |

SMILES |

C(CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O)C(C(=O)O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Azotomycin, Antibiotic 1719, Duazomycin B, NSC 56654 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.